![molecular formula C11H13ClFNO2 B1448674 3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 1803585-32-1](/img/structure/B1448674.png)
3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of 3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride is C11H13ClFNO2 . Its molecular weight is 245.68 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride include a molecular weight of 245.68 . Other specific properties like melting point, boiling point, and density are not available .Scientific Research Applications
Synthesis of Bioactive Molecules
A primary application of this compound is in the synthesis of various bioactive molecules. For example, studies have focused on the synthesis of N-alkylated 4-fluoro-5-phenylpyrrole derivatives, demonstrating the importance of fluorinated compounds in medicinal chemistry due to their ability to improve pharmacokinetic properties and metabolic stability of potential drug candidates (Kim et al., 2007). Similarly, research has explored the synthesis of N-protected 4-fluoropyrrolidine derivatives, highlighting their utility as synthons in the preparation of dipeptidyl peptidase IV inhibitors, a class of drugs used in the treatment of type 2 diabetes (Singh & Umemoto, 2011).
Anticancer Research
Compounds related to 3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid have been synthesized and evaluated for their anticancer activities. For instance, derivatives of 2-phenyl-4-quinolone carboxylic acid showed significant in vitro anticancer activity, suggesting a potential pathway for the development of novel anticancer agents (Lai et al., 2005).
Antitumor Agents
Further investigations into the structure-activity relationships of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids have been conducted to find clinically useful antitumor agents. These studies suggest that modifications to the fluorine position can significantly impact the cytotoxic activity against various tumor cell lines (Tsuzuki et al., 2004).
Novel Synthetic Pathways
Research has also focused on developing novel synthetic pathways for the preparation of fluorinated compounds. One study described a new method for synthesizing 4-fluoropyridines, demonstrating the versatility of fluorinated compounds in organic synthesis (Wittmann et al., 2006).
Characterization and Analysis
Spectroscopic analysis and computational studies have been conducted on related compounds to understand their structural, electronic, and optical properties. These studies are essential for designing molecules with desired biological activities and physical properties (Devi et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3-fluoro-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-11(10(14)15)7-13-6-9(11)8-4-2-1-3-5-8;/h1-5,9,13H,6-7H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCFNCOCOQQZCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)(C(=O)O)F)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.